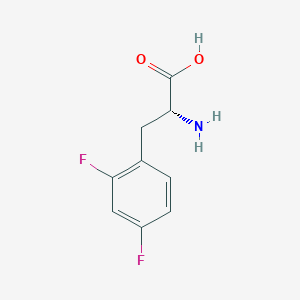

2,4-Difluoro-D-Phenylalanine

説明

Significance of Fluorine Incorporation in Bioactive Molecules

The introduction of fluorine into drug candidates is a widely used strategy to enhance their therapeutic properties. tandfonline.comchemistryworld.com The unique physicochemical characteristics of fluorine, such as its small size and high electronegativity, can profoundly influence a molecule's biological activity and pharmacokinetic profile. tandfonline.comucd.ie

Enhancement of Biological Activity and Stability

The incorporation of fluorine can lead to a substantial increase in the biological activity of a molecule. mdpi.commdpi.com This enhancement can be attributed to several factors, including improved binding affinity to target proteins and increased metabolic stability. tandfonline.comresearchgate.net The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes like cytochrome P450. ucd.ienih.gov This increased stability can prolong the drug's half-life and its therapeutic effect. nih.gov

Improvement of Pharmacokinetic Properties

Fluorination is a key strategy for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. researchgate.net By blocking sites of metabolic attack, fluorine can improve a drug's metabolic stability and bioavailability. nih.govmdpi.com Furthermore, the altered lipophilicity and pKa resulting from fluorination can enhance a drug's ability to permeate biological membranes, leading to better absorption and distribution. tandfonline.comnih.gov

Overview of D-Amino Acids in Biological Systems

While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their diverse and important biological roles. frontiersin.orgwikipedia.org Found in various organisms, from bacteria to humans, D-amino acids participate in a range of physiological processes beyond protein synthesis. wikipedia.orgmdpi.com

Biological Roles Beyond Protein Biosynthesis

D-amino acids are crucial components of bacterial cell walls, contributing to their structural integrity and resistance to proteases. wikipedia.orgthieme-connect.com In mammals, D-serine and D-aspartate act as neurotransmitters or neuromodulators in the central nervous system, playing roles in learning, memory, and synaptic plasticity. mdpi.comtandfonline.com D-amino acids are also involved in signaling pathways, biofilm formation and dispersal in bacteria, and can even serve as a source of nitrogen for some organisms. frontiersin.orgnih.gov

Pharmacological Activities of D-Amino Acids

The unique properties of D-amino acids have made them valuable in pharmacology. mdpi.comresearchgate.net Their incorporation into peptides can increase stability against enzymatic degradation, enhancing the therapeutic potential of peptide-based drugs. nih.govresearchgate.net Some D-amino acids exhibit antimicrobial properties, while others have been investigated for their roles in treating neurological disorders and cancer. mdpi.commdpi.com For instance, D-amino acids can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological conditions. mdpi.com

The Chemical Compound: 2,4-Difluoro-D-Phenylalanine

This compound is a synthetic, non-proteinogenic amino acid that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. chemimpex.comchemimpex.com As a derivative of the essential amino acid D-phenylalanine, it features two fluorine atoms substituted on the phenyl ring at the 2 and 4 positions.

Synthesis and Chemical Properties

The synthesis of fluorinated phenylalanines, including the 2,4-difluoro derivative, can be achieved through various methods. One common approach involves the use of a Schöllkopf reagent, which allows for the stereoselective synthesis of amino acids. beilstein-journals.org Another method is the azalactone method, which can be used to produce both (R)- and (S)-2,5-difluoro Phe. beilstein-journals.org The synthesis of radiolabeled versions, such as with ¹⁸F, is also a key area of research for applications in positron emission tomography (PET). beilstein-journals.orgresearchgate.net

Below is a table summarizing some of the key chemical properties of this compound and related compounds.

| Property | Value |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol |

| Appearance | White to off-white crystalline powder jecibiochem.com |

| Melting Point | Approximately 285-288°C (with decomposition) jecibiochem.com |

| Solubility | Slightly soluble in water jecibiochem.com |

| Optical Rotation | Exhibits optical activity jecibiochem.com |

Note: Some data in this table pertains to the parent compound D-phenylalanine as specific data for the 2,4-difluoro derivative may be limited.

Applications in Chemical Biology

The unique properties of this compound make it a valuable tool in chemical biology. Its incorporation into peptides and proteins allows for the study of protein structure, function, and interactions. The fluorine atoms can serve as probes for ¹⁹F NMR spectroscopy, providing insights into the local environment within a protein.

Use in Peptide and Protein Engineering

The introduction of this compound into peptide sequences can significantly enhance their stability and biological activity. nih.gov The fluorine substitutions can increase resistance to proteolytic degradation, a major challenge in the development of peptide-based therapeutics. researchgate.netnih.gov Furthermore, the altered electronic properties of the fluorinated aromatic ring can influence peptide conformation and binding to target receptors. nih.gov

Enzymatic and Cellular Studies

In enzymatic and cellular studies, this compound can be used to investigate enzyme-substrate interactions and cellular uptake mechanisms. The fluorinated analog can act as a competitive inhibitor or a substrate for certain enzymes, providing valuable information about their active sites and catalytic mechanisms.

Pharmacological Applications

The pharmacological potential of this compound and peptides containing this amino acid is an active area of research. researchgate.netnih.gov Its incorporation into therapeutic peptides can improve their pharmacokinetic profiles, leading to enhanced efficacy and duration of action. vulcanchem.com The ability of fluorine to modulate biological activity makes this compound a promising building block for the design of novel drug candidates. chemimpex.comchemimpex.com For example, fluorinated phenylalanine derivatives have been explored as potential enzyme inhibitors and for use in PET imaging of tumors. nih.gov

Contextualizing this compound within Fluorinated Amino Acid Research

Within the diverse family of fluorinated amino acids, this compound stands out as a specialized building block for chemical synthesis. The "D" configuration indicates it is the unnatural stereoisomer of the amino acid, which can be particularly useful in designing peptides that are resistant to degradation by natural proteases. The presence of two fluorine atoms on the phenyl ring further enhances properties like lipophilicity and metabolic stability, making it a strategic component for medicinal chemists aiming to optimize drug candidates. chemimpex.com

While broad research often discusses fluorinated phenylalanines as a class, specific isomers are synthesized and chosen for their unique electronic and steric properties. For instance, studies have investigated various mono- and di-fluorinated derivatives to probe their effects on enzyme activity and protein stability. The incorporation of 3-Fluoro-phenylalanine into an enzyme showed a two-fold increase in activity, whereas 2-Fluoro and 4-Fluoro derivatives resulted in decreased stability and activity. This highlights the high degree of specificity required in molecular design.

This compound is primarily utilized as a synthetic reagent in solid-phase peptide synthesis (SPPS) and other bioconjugation processes. chemimpex.com Its Fmoc-protected form (Fmoc-2,4-difluoro-D-phenylalanine) is a commercially available derivative that allows for its efficient incorporation into peptide chains. chemimpex.comchemimpex.com This enables researchers to create novel peptides and peptidomimetics with enhanced pharmacokinetic profiles for drug development. chemimpex.com

Table 1: Properties of this compound This interactive table summarizes the key chemical properties of the compound.

| Property | Value | Source |

| CAS Number | 266360-60-5 | synquestlabs.com |

| Molecular Formula | C₉H₉F₂NO₂ | synquestlabs.com |

| MDL Number | MFCD07371994 | synquestlabs.com |

| Synonym | (R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid | N/A |

Table 2: Research Applications of Selected Fluorinated Phenylalanine Derivatives This interactive table compares the application of different fluorinated phenylalanine isomers as reported in research literature.

| Compound | Application / Finding | Reference |

| 2-Fluoro-L-phenylalanine | Incorporation into PvuII endonuclease showed decreased stability and activity. | |

| 3-Fluoro-L-phenylalanine | Incorporation into PvuII endonuclease showed a two-fold increase in activity. | |

| 4-Fluoro-L-phenylalanine | Used as a building block in synthesizing drugs for neurological disorders; can alter binding affinities. | chemimpex.com |

| 2,3-Difluoro-L-phenylalanine | Incorporation into immunogenic peptides showed enhanced affinity due to increased hydrophobicity. | |

| Fmoc-2,4-difluoro-D-phenylalanine | Used as a building block in solid-phase peptide synthesis to improve pharmacokinetic profiles of drugs. | chemimpex.com |

| Pentafluoro-phenylalanine | Used in peptide-based proteasome inhibitors, affecting potency and selectivity. | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFLPVKMPDEMFW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426490 | |

| Record name | 2,4-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-60-5 | |

| Record name | D-Phenylalanine, 2,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 2,4 Difluoro D Phenylalanine

Synthetic Methodologies

The synthesis of 2,4-Difluoro-D-phenylalanine is a multifaceted endeavor, requiring precise control over stereochemistry and the strategic introduction of fluorine atoms onto the aromatic ring. Various methodologies have been developed to address these challenges, ranging from classical resolution techniques to modern catalytic cross-coupling reactions.

Enantioselective Synthesis Approaches

Achieving the desired D-configuration of 2,4-difluorophenylalanine is paramount for its application in stereospecific molecular interactions. Enantioselective synthesis, which directly produces the desired enantiomer, is often preferred over the separation of racemic mixtures.

Asymmetric resolution offers a classical yet effective method for obtaining enantiomerically pure D-phenylalanine derivatives. This approach typically involves the use of enzymes that can selectively act on one enantiomer in a racemic mixture, allowing for the separation of the desired D-isomer. For instance, phenylalanine ammonia-lyase (PAL) has been effectively used in the chiral resolution of DL-phenylalanine. plos.orgresearchgate.net This enzyme stereoselectively converts L-phenylalanine to trans-cinnamic acid, leaving the D-phenylalanine untouched and thus enabling its isolation with high optical purity. plos.orgresearchgate.net The process can be optimized for large-scale production through techniques like enzyme immobilization in packed-bed reactors. plos.orgresearchgate.net

While highly effective, the scalability and cost-effectiveness of enzymatic resolutions can sometimes be a limiting factor, prompting the exploration of alternative asymmetric synthetic methods.

The use of chiral auxiliaries is a powerful and widely employed strategy for the asymmetric synthesis of amino acids. beilstein-journals.orgnih.gov This method involves the temporary attachment of a chiral molecule to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

Several chiral auxiliaries have proven effective in the synthesis of fluorinated phenylalanines. The Schöllkopf reagent, a chiral bis-lactim ether, is a well-established auxiliary for the asymmetric synthesis of α-amino acids. beilstein-journals.orgnih.gov For example, the alkylation of the Schöllkopf reagent with fluorinated benzyl (B1604629) bromides has been successfully used to prepare various fluorinated phenylalanine derivatives. nih.govbeilstein-journals.org Another prominent example is the use of Williams' lactone, a chiral lactone auxiliary, which has been instrumental in the enantioselective synthesis of L-4-[sulfonamido(difluoromethyl)]phenylalanine. acs.org In this approach, the lithium enolate of the William's lactone is coupled with a suitable benzyl bromide intermediate. nih.gov

Table 1: Chiral Auxiliaries in Fluorinated Phenylalanine Synthesis

| Chiral Auxiliary | Synthetic Application | Reference |

|---|---|---|

| Schöllkopf Reagent | Synthesis of 2,5-difluoro-Phe and 2,4,5-trifluoro-Phe | nih.gov |

| William's Lactone | Synthesis of L-4-[sulfonamido(difluoromethyl)]phenylalanine | acs.org |

| Cinchona Alkaloid Quaternary Ammonium Salts | Asymmetric phase-transfer catalysis for α-phenylalanine derivatives | nih.gov |

Electrophilic Fluorination Strategies

The direct introduction of fluorine onto an aromatic ring via electrophilic fluorination is a key step in the synthesis of many fluorinated phenylalanines. wikipedia.org This method involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org A variety of electrophilic fluorinating reagents have been developed, with those containing a nitrogen-fluorine (N-F) bond, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), being particularly common due to their stability, safety, and efficacy. wikipedia.orgjuniperpublishers.com

The mechanism of electrophilic fluorination is complex and can proceed through different pathways, but the development of these reagents has enabled the efficient and selective fluorination of a wide range of organic molecules. wikipedia.org For instance, direct fluorination of phenylalanine derivatives can be achieved using reagents like acetylhypofluorite ([¹⁸F]AcOF) or elemental fluorine ([¹⁸F]F₂), often for the purpose of radiolabeling for positron emission tomography (PET). nih.gov The choice of fluorinating agent and reaction conditions is crucial to control the regioselectivity of the fluorination and to be compatible with other functional groups in the molecule. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of fluorinated phenylalanine analogues. beilstein-journals.org These reactions allow for the direct formation of the carbon-carbon bond between the alanine (B10760859) backbone and the fluorinated aryl group. The Negishi cross-coupling, which involves the reaction of an organozinc reagent with an aryl halide, is a particularly effective method. beilstein-journals.org

For example, the palladium-catalyzed cross-coupling of a protected iodoalanine derivative with a difluorinated aryl boronic acid or organozinc reagent can provide direct access to protected 2,4-difluoro-phenylalanine. beilstein-journals.org The efficiency and selectivity of these reactions are highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. mdpi.comnih.govru.nl This methodology offers a convergent and flexible approach, allowing for the late-stage introduction of the difluorophenyl moiety.

Table 2: Palladium-Catalyzed Reactions for Phenylalanine Synthesis

| Reaction Type | Key Reactants | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Negishi Cross-Coupling | Organozinc iodide, Aryl halides | Pd(0) catalyst | Protected fluorinated Phe analogues | beilstein-journals.org |

| Carbonylative Synthesis | Trifluoroacetimidohydrazides, Aryl iodides | Palladium catalyst | 5-trifluoromethyl-1,2,4-triazoles | rsc.org |

| Heck Coupling/Hydroxycarbonylation | Aryl bromides, Ethylene | NISPCPP/Pd(OAc)₂ | 2-Aryl propionic acids | mdpi.com |

Incorporation of Protecting Groups (e.g., Boc, Fmoc)

The use of protecting groups is an indispensable aspect of amino acid synthesis and peptide chemistry. sigmaaldrich.com For this compound, the amino group is typically protected to prevent unwanted side reactions during synthesis and subsequent peptide coupling. The most commonly used protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. nih.govnih.govthieme-connect.de

Derivatization for Research Applications

The unique properties endowed by the fluorine atoms in this compound make it a valuable building block in various research areas, particularly in peptide synthesis and drug development. chemimpex.com Derivatization of this amino acid is a key strategy to enable its use in specialized applications, such as fluorescently tagging molecules for imaging or determining its stereochemical purity.

The conjugation of fluorescent dyes to amino acids is a powerful tool for bioimaging and cellular staining. BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are a class of fluorophores known for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability, making them ideal for these applications. nih.gov

The core structure of the BODIPY fluorophore can be chemically modified to tune its absorption and emission wavelengths across the visible and near-infrared spectrum. nih.govthermofisher.com For research applications, BODIPY dyes are often synthesized with a reactive group that allows for covalent attachment to other molecules, such as amino acids. The conjugation typically occurs through the amino group of the amino acid. scielo.br

Research has demonstrated the successful synthesis and application of BODIPY-amino acid conjugates for cell staining. scielo.brscielo.br In one study, BODIPY was coupled to several Fmoc-protected amino acids, including phenylalanine. scielo.br These conjugates were shown to have a selective affinity for the cytoplasm of Langerhans β-cells, acting as effective staining agents. scielo.br The lipophilicity of the amino acid side chain can influence the staining intensity, and the aromatic groups of some amino acids can enhance the optical efficiency of the conjugate. scielo.brscielo.br Given that this compound is a structural analog of phenylalanine, this methodology provides a clear pathway for creating fluorescently labeled versions for bioimaging studies. scielo.br

The photophysical properties of such conjugates are critical for their application. Key parameters include the molar extinction coefficient (ε), which measures how strongly the molecule absorbs light at a specific wavelength, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence.

Table 1: Example Photophysical Properties of BODIPY-Amino Acid Conjugates in Dichloromethane (CH₂Cl₂)

| Conjugate | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Quantum Yield (Φ) |

| BODIPY-FGly | 13,089 | 0.11 |

| BODIPY-FAla | 18,175 | 0.12 |

| BODIPY-FLeu | 24,196 | 0.12 |

| BODIPY-FPhe | 23,442 | 0.14 |

| BODIPY-FTyr(trt) | 28,198 | 0.17 |

| Data sourced from a study on BODIPY-amino acid conjugates for cell staining. scielo.br |

Determining the enantiomeric purity of chiral molecules like this compound is crucial, as different stereoisomers can have vastly different biological activities. aimspress.com A common and effective method for the chiral analysis of amino acids is pre-column derivatization followed by high-performance liquid chromatography (HPLC). aimspress.com This process involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated using standard (non-chiral) chromatography. researchgate.netmdpi.com

Marfey's Reagent (L-FDAA)

Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), is a widely used chiral derivatizing agent for the resolution of amino acid enantiomers. acs.orgnih.gov It was first introduced by Paul Marfey in 1984. acs.orgmdpi.com The reagent reacts with the primary or secondary amine of an amino acid under mild alkaline conditions to form stable diastereomeric adducts. researchgate.netacs.org

The fundamental reaction is the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the amino group of the analyte amino acid. akjournals.com When a racemic or mixed-enantiomer sample of an amino acid (containing both D- and L-forms) is reacted with the pure L-enantiomer of the derivatizing agent (L-FDAA), two diastereomers are formed: L-FDAA-D-amino acid and L-FDAA-L-amino acid. These diastereomers can then be readily separated and quantified by reversed-phase HPLC with UV detection, typically at 340 nm. acs.org Generally, the L-L diastereomer elutes before the L-D diastereomer. acs.org

Table 2: Overview of Chiral Analysis using Marfey's Reagent

| Feature | Description |

| Reagent | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA) |

| Principle | Reacts with the amino group of D- and L-amino acids to form diastereomers. |

| Reaction | The amino acid sample is hydrolyzed (if part of a peptide) and then reacted with L-FDAA in an alkaline solution (e.g., sodium bicarbonate). acs.org |

| Analysis Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. acs.orgmdpi.com |

| Application | Determination of the absolute configuration and enantiomeric purity of amino acids in natural products, peptides, and biological samples. researchgate.netnih.gov |

| This table summarizes the general methodology of Marfey's method for amino acid analysis. researchgate.netacs.orgnih.govmdpi.com |

L-FDLA (Advanced Marfey's Reagent)

To improve upon the original Marfey's method, advanced variants of the reagent have been developed. nih.gov One such variant is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), where the L-alaninamide moiety of the original reagent is replaced with L-leucinamide. nih.govnih.gov

This modification enhances the hydrophobicity of the resulting diastereomers, which often leads to better chromatographic separation and higher sensitivity compared to L-FDAA. nih.govnih.gov The use of L-FDLA combined with liquid chromatography-tandem mass spectrometry (LC/MS/MS) provides a highly selective and sensitive method for the simultaneous quantification of D- and L-amino acids in complex biological samples, such as brain tissue. nih.govresearchgate.net The derivatization adds a specific mass to the amino acid, and the resulting diastereomers can be separated by a conventional reversed-phase HPLC column and detected with high specificity by the mass spectrometer. nih.govresearchgate.net This technique has been successfully applied to quantify ten different chiral amino acids, including phenylalanine. researchgate.net

Table 3: LC/MS/MS Parameters for Analysis of L-FDLA Derivatized Amino Acids

| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| L-Alanine | 385.2 | 252.1 | 15 | 16.5 |

| D-Alanine | 385.2 | 252.1 | 15 | 17.6 |

| L-Aspartate | 429.2 | 296.1 | 15 | 13.9 |

| D-Aspartate | 429.2 | 296.1 | 15 | 14.7 |

| L-Phenylalanine | 461.2 | 328.1 | 15 | 18.2 |

| D-Phenylalanine | 461.2 | 328.1 | 15 | 19.8 |

| L-Serine | 401.2 | 268.1 | 15 | 14.5 |

| D-Serine | 401.2 | 268.1 | 15 | 15.3 |

| This table presents a selection of optimized MRM (Multiple Reaction Monitoring) settings for the analysis of L-FDLA derivatized amino acids. researchgate.net |

Incorporation into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) Applications

2,4-Difluoro-D-phenylalanine is a valuable building block in the chemical synthesis of peptides, most notably through Solid-Phase Peptide Synthesis (SPPS). chemimpex.comvwr.com This method, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, benefits from the use of protected forms of the amino acid, such as Fmoc-2,4-difluoro-D-phenylalanine. chemimpex.comdovepress.comnih.gov The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is crucial for maintaining stability during the synthesis process and allows for its efficient incorporation into peptide sequences. chemimpex.com

Building Block for Novel Therapeutic Agents

The unique biochemical properties imparted by the difluorophenyl group make this compound a strategic choice for the development of novel therapeutic agents. chemimpex.comvulcanchem.com Its incorporation into peptide-based drugs is a key strategy for optimizing their pharmacokinetic profiles. chemimpex.com Researchers utilize this compound to design and synthesize new pharmaceuticals that target specific biological pathways. chemimpex.com For instance, it has been incorporated into macrocyclic peptidomimetics, leading to potent modulators of chemokine receptors like CXCR7. rsc.org In one study, the addition of a 2,4-difluoro-substituted N-phenylpropyl side chain to a macrocyclic hexapeptide scaffold significantly improved its potency. rsc.org Similarly, cyclic pentapeptides containing 2,4-difluoro-Phe have been synthesized to create analogs of endomorphin-2 (EM-2), showing enhanced resistance to enzymatic degradation. rsc.org

Challenges of Ortho-Substitution in Peptide Coupling Reactions

The synthesis and incorporation of phenylalanines with substitutions at the ortho position (the 2-position on the phenyl ring) can present challenges in peptide coupling reactions. While cross-coupling reactions are often successful for creating meta- and para-substituted derivatives, the synthesis of ortho-substituted compounds can be more complex. beilstein-journals.org For example, the synthesis of 2-fluoro- and 2,6-difluoro Fmoc-Phe derivatives has been achieved through multi-step processes involving intermediates like protected o-vinyl derivatives. beilstein-journals.org The steric hindrance caused by the ortho-substituent can impede the efficiency of the coupling reaction, where the activated carboxyl group of one amino acid reacts with the amino group of the next. bachem.com This can sometimes lead to incomplete couplings or require more reactive coupling reagents and optimized reaction conditions to achieve high yields. bachem.comnih.gov

Impact of Fluorination on Peptide and Protein Properties

The introduction of fluorine atoms into the side chain of phenylalanine profoundly alters the physicochemical properties of the resulting peptides and proteins. nih.govchemrxiv.org The high electronegativity and small size of fluorine create a strong carbon-fluorine bond, which can influence hydrophobicity, conformation, and stability. nih.gov The number and position of these fluorine atoms are critical, as they determine the extent of these modulations. nih.gov

Enhancement of Catabolic Stability

A significant advantage of incorporating this compound is the enhancement of the metabolic or catabolic stability of the resulting peptide. chemimpex.comnih.gov Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. The presence of the C-F bonds can shield the peptide backbone from enzymatic cleavage, thereby increasing its half-life and bioavailability. nih.gov This enhanced stability is particularly beneficial for therapeutic peptides and peptide-based vaccines. nih.gov Studies on cyclic pentapeptide analogs of endomorphin-2 containing 2,4-difluoro-Phe demonstrated significantly less degradation when incubated with rat brain homogenate compared to the non-fluorinated parent peptide. rsc.org

Influence on Peptide Conformation and Interactions

The introduction of fluorine atoms can exert significant control over peptide conformation and intermolecular interactions. vulcanchem.comchemrxiv.orgacs.org The stereoelectronic effects of fluorine can create distinct conformational biases in the peptide backbone. vulcanchem.com Fluorination can alter a peptide's secondary structure propensity, affecting the stability of α-helices and β-sheets. acs.orgnih.gov These conformational changes can, in turn, influence how a peptide interacts with its biological target, such as a receptor or enzyme. chemrxiv.org The polar C-F bond can introduce new, favorable dipolar or electrostatic interactions within a protein's binding pocket, potentially increasing binding affinity and specificity. nih.govacs.org For instance, the replacement of phenylalanine with fluorinated versions has been shown to have a profound effect on the potency and selectivity of proteasome inhibitors. acs.org

Alteration of Enzymatic Activity and Protein Stability

The introduction of fluorinated phenylalanine analogs, including difluorophenylalanine, into protein structures can significantly influence their stability and enzymatic functions. nih.govwalshmedicalmedia.com The high electronegativity of fluorine atoms alters the electronic properties of the amino acid's aromatic ring, which can affect intramolecular and intermolecular interactions such as cation-π interactions, which are crucial for protein structure and ligand binding. nih.govnih.gov

Fluorination is known to enhance the hydrophobicity of the amino acid side chain, which can in turn bolster the stability of proteins and peptides. nih.govrsc.org This increased stability often translates to a higher resistance against enzymatic degradation by proteases, a desirable characteristic for therapeutic peptides. rsc.orgbeilstein-journals.org For instance, cyclic pentapeptides containing 2,4-difluoro-phenylalanine demonstrated significantly reduced degradation when exposed to rat brain homogenate compared to their non-fluorinated counterpart. rsc.org

The effects of fluorination on enzymatic activity, however, are highly context-dependent. The position of the fluorine substitution on the phenyl ring is critical. walshmedicalmedia.com Studies on PvuII endonuclease showed that incorporating 3-Fluoro-phenylalanine resulted in a two-fold increase in activity with stability similar to the wild type. Conversely, 2-Fluoro and 4-Fluoro phenylalanine analogs led to decreased stability and activity. walshmedicalmedia.com These findings underscore that the precise placement of fluorine atoms dictates the resulting changes in enzyme function, making it a powerful but nuanced tool for protein engineering. walshmedicalmedia.com While much of the research has centered on L-isomers for ribosomal incorporation, D-amino acids like this compound are valuable in synthetic peptides to increase proteolytic resistance. rsc.orgbeilstein-journals.org

Non-Canonical Amino Acid (ncAA) Incorporation in Protein Studies

The incorporation of non-canonical amino acids (ncAAs) provides a powerful method to introduce novel chemical functionalities into proteins, thereby expanding their natural capabilities. nih.govmdpi.com This approach has been widely used to investigate protein structure and function, create new nanomaterials, and alter the catalytic activity of enzymes. nih.gov Both D-amino acids and other ncAAs are increasingly being used to generate peptides and proteins with enhanced or novel therapeutic properties. frontiersin.org

Genetic Code Expansion Techniques

Genetic code expansion (GCE) is a sophisticated in vivo strategy that enables the site-specific incorporation of ncAAs into proteins. nih.govnih.gov The technique relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. This pair functions independently of the host cell's native translational machinery and is engineered to recognize a specific ncAA and a unique codon, typically a nonsense or "stop" codon like UAG (amber). nih.govcam.ac.uk

The process involves introducing plasmids into a host organism, such as E. coli or mammalian cells. One plasmid encodes the engineered orthogonal aaRS/tRNA pair, and another contains the gene for the protein of interest, which has been mutated to include the specific codon (e.g., UAG) at the desired site for ncAA incorporation. nih.govspringernature.com When the ncAA is supplied in the cell culture medium, the orthogonal aaRS charges its cognate tRNA with the ncAA. This charged tRNA then recognizes the unique codon on the messenger RNA (mRNA) during translation, leading to the insertion of the ncAA into the growing polypeptide chain. nih.govnih.gov

While the ribosomal incorporation of L-isomers of fluorinated phenylalanines is well-established, the in vivo incorporation of D-amino acids (DAAs) has been more challenging due to the chirality-discriminating nature of the cellular translation machinery. frontiersin.orgnih.gov However, recent breakthroughs have demonstrated the feasibility of incorporating DAAs. By engineering polyspecific mutants of pyrrolysyl-tRNA synthetase (PylRS), researchers have successfully incorporated D-phenylalanine analogs into proteins in vivo, expanding the scope of ribosomal synthesis. frontiersin.orgnih.gov This opens up new possibilities for creating heterochiral proteins with unique physiochemical properties. nih.gov

Table 1: Key Components and Steps in Genetic Code Expansion for ncAA Incorporation

| Component/Step | Description | Purpose |

|---|---|---|

| Orthogonal aaRS/tRNA Pair | An engineered synthetase and its cognate tRNA that do not cross-react with the host's endogenous components. cam.ac.uk | To specifically charge the ncAA onto the orthogonal tRNA. |

| Unique Codon | Typically a nonsense codon (e.g., UAG amber) or a four-base codon reassigned to the ncAA. frontiersin.orgfrontiersin.org | To provide a unique genetic instruction for the incorporation of the ncAA. |

| Host Organism | Commonly E. coli or mammalian cells, engineered to express the orthogonal system. nih.govbiorxiv.org | To serve as the cellular factory for producing the modified protein. |

| ncAA Supplementation | The non-canonical amino acid is added to the cell culture medium. nih.gov | To provide the building block for incorporation into the target protein. |

| Protein Expression | Induction of the gene for the protein of interest containing the unique codon. amazonaws.com | To initiate the translation process that incorporates the ncAA. |

Site-Specific Fluorination

Site-specific fluorination involves introducing fluorine-containing amino acids at precise locations within a protein's sequence. springernature.comacs.org This technique is particularly valuable for studying protein structure, dynamics, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, as fluorine provides a sensitive and distinct NMR signal. rsc.orgamazonaws.com

Using the genetic code expansion techniques described above, fluorinated analogs of phenylalanine can be incorporated with high fidelity. walshmedicalmedia.combiorxiv.org For example, researchers have developed orthogonal synthetase/tRNA pairs that specifically recognize various fluorinated phenylalanines and direct their incorporation in response to an amber stop codon. rsc.orgspringernature.com This allows for the production of homogenous protein samples with a fluorine label at a single, defined position, which is a significant advantage over residue-specific methods that replace all instances of a particular amino acid and can perturb the protein's structure. acs.org

The ability to install fluorinated phenylalanines serially (e.g., mono-, di-, tri-fluorinated) at a specific site allows for the systematic tuning of the electrostatic environment within a protein. biorxiv.org This has been used to probe the contribution of cation-π interactions to protein-ligand binding and protein stability. nih.gov For instance, by replacing a key phenylalanine with analogs of decreasing cation-π binding energy (achieved through progressive fluorination), scientists can quantitatively assess the strength and importance of this interaction for the protein's function. nih.govrsc.org This precise chemical editing provides invaluable insights that are not attainable through conventional mutagenesis. biorxiv.org

Biological and Pharmacological Research Applications

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For fluorinated compounds, SAR analyses explore how the number and position of fluorine atoms impact interactions with biological targets. beilstein-journals.org

Influence of Difluoro Substitution on Receptor Binding Affinity

The introduction of 2,4-difluorophenylalanine into peptide sequences has been shown to significantly influence their binding affinity for specific receptors. A notable example is in the development of analogues of endomorphin-2, an endogenous opioid peptide. In a study creating cyclic pentapeptides, 2,4-difluorophenylalanine was substituted at position 4 of the peptide sequence. nih.gov This modification resulted in an analogue with high, mixed affinity for both mu-opioid (MOP) and kappa-opioid (KOP) receptors, demonstrating how difluoro-substitution can alter receptor selectivity compared to the parent compound. nih.gov While not involving a difluoro- a different study showed that introducing D-phenylalanine into gonadotropin-releasing hormone (GnRH) peptides enhanced receptor binding affinity, with IC50 values improving significantly. nih.govnih.gov This highlights the general principle that modifying the phenylalanine residue can be a successful strategy for improving ligand-receptor interactions. nih.govnih.gov

| Peptide Analogue | MOP Receptor Affinity (Ki, nM) | DOP Receptor Affinity (Ki, nM) | KOP Receptor Affinity (Ki, nM) |

| Dmt-c[d-Lys-Phe-2,4-F₂-Phe -Asp]NH₂ | 1.03 | >1000 | 1.15 |

Data sourced from a study on cyclic endomorphin-2 analogues. nih.gov The table shows the binding affinities (Ki) of a peptide analogue containing 2,4-difluorophenylalanine (2,4-F₂-Phe) for the mu (MOP), delta (DOP), and kappa (KOP) opioid receptors.

Impact on Pharmacological Efficacy and Potency

Beyond binding affinity, the inclusion of 2,4-difluorophenylalanine also affects the pharmacological efficacy (the ability to produce a biological response) and potency (the concentration required to produce an effect) of a molecule. In the same study on endomorphin-2 analogues, the compound containing 2,4-difluorophenylalanine was assessed for its ability to stimulate calcium mobilization, a measure of receptor activation. nih.gov The analogue, Dmt-c[d-Lys-Phe-2,4-F-Phe-Asp]NH₂, behaved as a potent agonist at both MOP and KOP receptors. nih.gov Furthermore, when tested in vivo, this analogue produced a strong pain-relieving (antinociceptive) effect after both direct brain and peripheral injection, indicating its ability to cross the blood-brain barrier. nih.gov

| Peptide Analogue | Receptor | Potency (pEC₅₀) | Efficacy (α) |

| Dmt-c[d-Lys-Phe-2,4-F₂-Phe -Asp]NH₂ | MOP | 8.17 | 0.96 |

| DOP | < 6.00 | < 0.1 | |

| KOP | 7.91 | 0.81 |

Data from a calcium mobilization assay for an endomorphin-2 analogue containing 2,4-difluorophenylalanine (2,4-F₂-Phe). nih.gov Potency is expressed as pEC₅₀ (the negative log of the half-maximal effective concentration) and efficacy (α) is relative to a standard agonist. Higher pEC₅₀ indicates greater potency.

Molecular Docking and Computational Analysis in SAR

Molecular docking and other computational methods are integral to modern SAR studies, providing insights into how a molecule interacts with its target at an atomic level. While specific docking studies for 2,4-Difluoro-D-phenylalanine are not detailed in the provided context, the general application of these techniques to fluorinated compounds is well-established. For instance, molecular dynamics simulations have been used to understand the mechanism of action for dimerized phenylalanine derivatives developed as HIV-1 capsid inhibitors. nih.gov These computational approaches can help explain experimental observations, such as how specific substitutions lead to tighter binding by stabilizing interactions with key residues in a receptor's binding pocket. nih.gov

Enzymatic and Biochemical Investigations

The unique properties of this compound make it a useful tool in biochemical studies to probe the structure and function of proteins and enzymes. beilstein-journals.org

Studies of Protein Interactions

Incorporating fluorinated amino acids into proteins allows researchers to investigate protein-protein and protein-ligand interactions. beilstein-journals.orgvulcanchem.com The fluorine atoms serve as sensitive probes for techniques like 19F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of conformational changes and binding events without drastically altering the protein's native structure. beilstein-journals.orgwalshmedicalmedia.com For example, the incorporation of a difluorinated phenylalanine analogue into an immunogenic peptide enhanced its binding affinity to the Major Histocompatibility Complex (MHC), a critical interaction for T-cell immune responses. walshmedicalmedia.com This demonstrates the utility of such analogues in understanding and potentially modulating key protein interactions. walshmedicalmedia.com

Enzyme Activity Modulation

Design of Enzyme Inhibitors

The introduction of fluorine atoms into amino acids can significantly alter their electronic properties and binding interactions, making them valuable tools in the design of enzyme inhibitors. This compound has been investigated as a component of potential enzyme inhibitors, particularly targeting proteases like chymotrypsin (B1334515). publish.csiro.auscilit.com The unique properties of its difluorinated phenyl group make it a subject of interest for probing enzyme-substrate interactions and developing new therapeutic agents. chemimpex.combeilstein-journals.org

Research using 19F nuclear magnetic resonance (NMR) spectroscopy has been employed to study the complexes formed between chymotrypsin and various fluorine-labeled inhibitors. publish.csiro.au In one such study, N-trifluoroacetyl-2,4-difluoro-D-phenylalanine was used to characterize the binding parameters at the active site of chymotrypsin. publish.csiro.au The findings confirmed the critical role of the amido binding site in correctly positioning aromatic amino acids within the enzyme's active site. publish.csiro.au Notably, the study revealed that the this compound derivative binds more strongly to chymotrypsin than some other monofluorinated counterparts, suggesting that the specific placement of the two fluorine atoms does not create entirely unfavorable interactions with the enzyme. publish.csiro.au Changes in the chemical shift of the enzyme-bound inhibitor serve as a highly sensitive indicator of the precise nature of enzyme-inhibitor interactions. publish.csiro.au

The table below summarizes the binding parameters derived from 19F NMR studies for N-trifluoroacetyl-D-phenylalanine derivatives with chymotrypsin.

| Compound | KI (mM) | A (ppm) |

| N-trifluoroacetyl-p-fluoro-D-phenylalanine | 1.8 | 1.95 |

| N-trifluoroacetyl-m-fluoro-D-phenylalanine | 2.0 | 1.90 |

| N-trifluoroacetyl-o-fluoro-D-phenylalanine | 15 | 1.75 |

| N-trifluoroacetyl-2,4-difluoro-D-phenylalanine | 1.3 | 1.70 (4-F), 1.60 (2-F) |

Data sourced from 19F NMR spectroscopy studies. publish.csiro.au

Preclinical Therapeutic Research

The incorporation of this compound into larger molecules is a strategy employed in preclinical research to develop novel therapeutics with enhanced properties. beilstein-journals.orgvulcanchem.com Fluorination can improve metabolic stability, bioavailability, and binding affinity, making this amino acid a valuable building block in drug discovery. beilstein-journals.orgnetascientific.com

Peptide-Based Drug Development

In the realm of peptide-based drug development, unnatural amino acids like this compound are used to create peptides with improved pharmacological profiles. chemimpex.com The substitution of natural amino acids with fluorinated analogues can lead to greater resistance to enzymatic degradation, thereby extending the half-life of peptide drugs. beilstein-journals.orgvulcanchem.com

The inclusion of this compound in peptide sequences is a tactic used to enhance binding affinity and specificity for target receptors. netascientific.com The difluorophenyl group can alter the conformation and electronic distribution of the peptide, potentially leading to more potent and selective interactions with biological targets such as neurotransmitter receptors. netascientific.com This makes it a useful component in designing probes to investigate receptor interactions and signaling pathways in neuroscience research. netascientific.com

The human immunodeficiency virus (HIV) capsid protein is a critical and highly conserved target for antiviral drug development. researchgate.netmdpi.com Small molecules that modulate capsid function can disrupt the viral lifecycle at multiple stages. researchgate.net Many of these modulators are built upon a phenylalanine core, which plays a crucial role in binding to a key pocket at the interface between capsid subunits. researchgate.netmdpi.com

While specific research on the 2,4-difluoro-D-isomer is not extensively detailed, the development of related difluorophenylalanine derivatives highlights the importance of this structural motif. For instance, derivatives of 3,5-difluoro-L-phenylalanine have been synthesized and evaluated as HIV capsid modulators. mdpi.com The design strategy often involves modifying a lead compound, such as PF-74, which contains a phenylalanine core that establishes key hydrogen bonds with the capsid protein. mdpi.commdpi.com Optimization of these phenylalanine-containing scaffolds has led to new modulators with potent antiviral activity against both HIV-1 and HIV-2. nih.gov The introduction of fluorine atoms into the phenyl ring is a common strategy to enhance metabolic stability and binding interactions within the target pocket. researchgate.net

The table below shows the anti-HIV activity of selected phenylalanine derivatives, illustrating the potency achieved with this class of compounds.

| Compound | Target | EC50 (µM) |

| PF-74 | HIV-1 | 0.80 |

| 11L | HIV-1 | 0.28 |

| 12a2 (quinazolin-4-one derivative) | HIV-1 | 0.11 |

| 21a2 (quinazolin-4-one derivative) | HIV-1 | 0.11 |

| I-19 (Ugi-derived peptidomimetic) | HIV-1 | 2.53 |

Data sourced from in vitro anti-HIV assays. mdpi.comnih.gov

The ProTide (pronucleotide) approach is a prodrug technology designed to deliver nucleoside monophosphates into cells more efficiently. nih.govacs.org This strategy masks the negatively charged phosphate (B84403) group with an amino acid ester and an aryloxy group, creating a neutral molecule that can more easily cross cell membranes. nih.gov Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate. acs.org

The amino acid component of the ProTide is a critical determinant of the prodrug's properties, including its rate of activation and stability. While many successful ProTides, such as Sofosbuvir and Tenofovir Alafenamide (TAF), utilize natural amino acids like L-alanine or L-phenylalanine, the technology allows for significant variation. nih.govmdpi.com The incorporation of unnatural amino acids such as this compound is a plausible strategy to further optimize the pharmacokinetic and pharmacodynamic properties of these prodrugs. researchgate.net The fluorinated phenyl ring could influence lipophilicity, interactions with metabolizing enzymes like Cathepsin A or Carboxylesterase 1, and ultimately the efficiency of drug delivery to target cells. acs.org

Analgesic and Antidepressant Activity Hypotheses

The potential analgesic and antidepressant effects of D-phenylalanine form the basis for hypotheses regarding its fluorinated derivatives. hmieducation.com The proposed mechanism for D-phenylalanine's analgesic activity involves the inhibition of enkephalin-degrading enzymes, such as carboxypeptidase A. wikipedia.orgnih.gov Enkephalins are endogenous opioid peptides that play a role in pain modulation; by preventing their breakdown, D-phenylalanine may elevate their levels and potentiate the body's natural pain-relief system. hmieducation.comnih.gov This mechanism is thought to be particularly effective in potentiating analgesia from other treatments like opiates. nih.gov

The antidepressant hypothesis is linked to two potential mechanisms. The first is an extension of the analgesic effect, as endogenous opioids are known to have mood-elevating properties. wikipedia.org The second mechanism relates to the precursor role of the L-isomer of phenylalanine in the synthesis of catecholamine neurotransmitters like norepinephrine (B1679862) and dopamine, deficiencies of which have been linked to depression. wikipedia.orgclinician.com

While these hypotheses are primarily based on the non-fluorinated D-phenylalanine, it is postulated that this compound could exhibit similar, and potentially modified, activity. The core D-phenylalanine structure required for enkephalinase inhibition is present, while the fluorine substitutions could alter its potency, selectivity, and pharmacokinetic profile. However, it is important to note that clinical studies on D-phenylalanine for chronic pain have yielded mixed results, with one double-blind, placebo-controlled study finding no significant analgesic effect. nih.gov

Role in Membrane-Protein Interactions

The introduction of fluorine atoms into the structure of phenylalanine significantly alters its electronic properties and hydrophobicity, making this compound a powerful probe for investigating the complex interactions between proteins and cell membranes. Fluorinated aromatic amino acids can be used to experimentally distinguish between different modes of membrane binding, such as cation-π interactions and the insertion of the amino acid side chain into the lipid bilayer. nih.govnih.gov

The rationale is that the electron-withdrawing nature of fluorine destabilizes cation-π interactions, which involve the aromatic ring and positively charged lipid headgroups. nih.govnih.govwalshmedicalmedia.com Conversely, the increased hydrophobicity of the fluorinated ring enhances the likelihood of the side chain inserting into the hydrophobic core of the membrane. nih.govresearchgate.net By substituting a native phenylalanine with a difluoro-analogue in a protein and observing the effect on membrane binding, researchers can deduce the primary mode of interaction. nih.govnih.gov A weakened binding suggests a cation-π mechanism, whereas enhanced binding points towards hydrophobic insertion. nih.gov This methodology provides crucial insights into how peripheral membrane proteins associate with and function at the cell surface. nih.govwalshmedicalmedia.com Furthermore, the interactions of aromatic amino acids like phenylalanine are critical for the assembly and stability of transmembrane domains within membrane proteins. nih.gov

Crossing the Blood-Brain Barrier

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. The transport of amino acids like phenylalanine across the BBB is mediated by specific carriers, primarily the L-type amino acid transporter (LAT1). umich.edunih.govfrontiersin.org Research has shown that D-phenylalanine can also cross the blood-brain barrier, although typically less efficiently than its natural L-enantiomer. nih.govscispace.com

Studies using in situ brain perfusion in rats have demonstrated that D-phenylalanine acts as a competitive inhibitor of L-phenylalanine transport. nih.govscispace.com The inhibition constant (Ki) for D-phenylalanine is approximately ten times greater than the Michaelis constant (Km) for L-phenylalanine, indicating a lower affinity for the transporter. nih.gov This competitive interaction is a key principle in certain therapeutic strategies, such as the use of large neutral amino acids (LNAAs) to reduce the influx of high levels of phenylalanine into the brain in conditions like phenylketonuria (PKU). umich.edunih.gov The ability of D-phenylalanine analogues, including this compound, to be transported across the BBB is a critical property exploited in the development of diagnostic tools for the brain. umich.eduacs.orgfrontiersin.org

Advanced Research Tools

Positron Emission Tomography (PET) Imaging Agents

Positron Emission Tomography (PET) is a non-invasive imaging technique that provides functional and metabolic information, widely used in oncology. nih.gov Radiolabeled amino acids are a significant class of PET tracers because many tumors exhibit upregulated amino acid transport systems, such as LAT1, to support their high rate of protein synthesis and proliferation. acs.orgfrontiersin.orgnih.gov

The use of D-enantiomers of amino acids, such as D-phenylalanine derivatives, offers a distinct advantage. Since D-amino acids are not typically incorporated into proteins, their accumulation in tissues primarily reflects transporter activity rather than protein synthesis. nih.gov This can lead to more specific tumor imaging with lower background signals from healthy tissues. acs.org

When labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), this compound can serve as a PET tracer. Its ability to cross the blood-brain barrier makes it particularly promising for imaging brain tumors, where tracers like ¹⁸F-FDG have limitations due to high background glucose uptake in the normal brain. frontiersin.orgfrontiersin.org The development of ¹⁸F-labeled D-phenylalanine analogues aims to create probes with high tumor accumulation and favorable pharmacokinetics for specific tumor diagnosis. acs.orgvub.be

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Probes

The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a spin of 1/2, 100% natural abundance, and a high sensitivity, second only to protons (¹H). bruker.comacs.org Crucially, the near-total absence of fluorine in biological systems means that ¹⁹F NMR spectra of labeled molecules are free from endogenous background signals. bruker.comacs.org

Incorporating this compound into molecules allows researchers to study their interactions with proteins in detail. The ¹⁹F chemical shifts are highly sensitive to the local chemical environment. bruker.comacs.org When a ligand containing the difluoro-phenylalanine moiety binds to a protein, changes in the ¹⁹F NMR spectrum, such as shifts in resonance frequency or line broadening, can be observed. rsc.orgnih.gov These changes provide valuable information about binding events, relative binding affinities, and even the kinetics of the interaction. rsc.orgnih.gov

Research has utilized N-trifluoroacetyl-2,4-difluoro-D-phenylalanine to study its interaction with the enzyme chymotrypsin. publish.csiro.auscilit.com Such studies have derived binding parameters and dissociation constants, demonstrating that ¹⁹F NMR is a very sensitive probe of enzyme-inhibitor interactions. publish.csiro.au

| Compound | Interacting Protein | Technique | Key Finding |

|---|---|---|---|

| 2,4-Difluoro-N-trifluoroacetyl-D-phenylalanine | Chymotrypsin | ¹⁹F NMR Spectroscopy | Characterized enzyme-inhibitor complex; derived binding parameters (AB and KI). publish.csiro.au |

Computational Modeling and Simulation Studies

Computational methods, including molecular dynamics (MD) simulations and quantum mechanics (QM), are powerful tools for investigating the structure, dynamics, and interactions of molecules at an atomic level. researchgate.netnih.gov For fluorinated amino acids like this compound, these techniques provide insights that complement experimental data.

A critical aspect of these simulations is the development of accurate force fields, which are sets of parameters that describe the potential energy of the system. Researchers have developed and validated specific force field parameters for various fluorinated aromatic amino acids for use with established force fields like AMBER. acs.orgacs.orgbiorxiv.orgnih.gov These parameters enable realistic MD simulations of proteins containing these modified amino acids, allowing for the study of their conformational propensities and dynamics. acs.orgnih.gov

Computational studies can be used to:

Predict Binding Modes: Docking simulations can predict how a molecule like this compound or a peptide containing it might bind to a receptor's active site. dundee.ac.uk

Analyze Stability and Dynamics: MD simulations can reveal how the incorporation of a fluorinated amino acid affects the stability and conformational dynamics of a peptide or protein. dundee.ac.ukresearchgate.net

Calculate Interaction Energies: Quantum mechanical calculations can be used to understand the electronic effects of fluorination, for example, on the energetics of cation-π interactions. acs.org

Simulate Self-Assembly: MD simulations have been used to study the self-assembly of phenylalanine-based molecules into nanostructures like fibrils and nanotubes, which is relevant to certain diseases. researchgate.net

These computational approaches are integral to the rational design of novel peptides and therapeutic agents incorporating this compound. dundee.ac.uk

Analytical Methodologies in Research

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 2,4-Difluoro-D-Phenylalanine, providing the means to separate it from other compounds and, crucially, from its L-enantiomer.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a powerful technique for the sensitive and selective quantification of amino acid enantiomers in complex samples. nih.govnih.gov While conventional reversed-phase columns cannot separate enantiomers directly, a strategy involving chiral derivatization allows for their resolution. nih.govmdpi.com

A common approach is the use of chiral derivatizing agents, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), an advanced version of Marfey's reagent. nih.govmdpi.com This reagent reacts with the primary amine of D- and L-amino acids to form diastereomers. researchgate.net These diastereomers possess distinct physicochemical properties and can be separated on a standard octadecylsilane (B103800) (ODS) column. nih.govresearchgate.net Following chromatographic separation, the specific diastereomers are detected and quantified with high sensitivity and specificity using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. mdpi.comresearchgate.net This method is suitable for quantifying trace levels of D-amino acids, like D-phenylalanine, in biological samples such as brain tissue and serum, and is applicable for its fluorinated analogs. nih.govnih.govresearchgate.net

Table 1: Typical LC/MS/MS Parameters for D-Amino Acid Enantiomer Quantification (Indirect Method)

| Parameter | Description |

| Derivatizing Agent | Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) |

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Octadecylsilane (ODS / C18) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

HPLC-Based Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for resolving chiral molecules. The separation of this compound from its L-counterpart can be achieved through two primary HPLC strategies: direct and indirect resolution.

Direct Resolution: This method employs a Chiral Stationary Phase (CSP). The CSP is packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. While effective, chiral columns can have limitations regarding mobile phase compatibility and durability. nih.gov

Indirect Resolution: This is the more common approach and involves pre-column derivatization with a chiral derivatizing agent (CDA). researchgate.netmdpi.com As described in the LC/MS/MS section, reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (FDAA or Marfey's Reagent) or its more sensitive analog, l-FDLA, are used to convert the enantiomers into diastereomers. researchgate.netmdpi.com These diastereomeric derivatives can then be readily separated on a standard, achiral reversed-phase HPLC column (e.g., C18) and detected by UV absorbance, typically around 340 nm due to the dinitrophenyl group. researchgate.net This indirect method is widely applied for the resolution of various DL-amino acids. researchgate.net

Table 2: Comparison of HPLC-Based Chiral Resolution Methods

| Method | Principle | Stationary Phase | Key Advantage |

| Direct | Differential interaction with a chiral selector. | Chiral (e.g., Crown-ether, Teicoplanin-based) | No derivatization required. |

| Indirect | Conversion to diastereomers via a chiral agent. | Achiral (e.g., C18) | Use of standard, robust HPLC columns. |

Spectroscopic Techniques

Spectroscopy provides critical information about the molecular structure and vibrational properties of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for analyzing the structure of amino acids. In the solid state, amino acids like D-phenylalanine exist as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). yildiz.edu.tr The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of its functional groups. yildiz.edu.trresearchgate.net

The FT-IR spectra of D-phenylalanine and L-phenylalanine are very similar but not perfectly identical, and the technique can be used to differentiate between pure enantiomers and racemic (DL) mixtures. yildiz.edu.trthermofisher.com For this compound, the spectrum would be characterized by the typical zwitterionic amino acid bands, with additional strong absorption bands associated with the carbon-fluorine bonds on the phenyl ring.

Table 3: Selected FT-IR Vibrational Frequencies for Zwitterionic D-Phenylalanine

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3000-3200 | NH₃⁺ stretching |

| ~1600 | NH₃⁺ asymmetric deformation |

| ~1580 | COO⁻ asymmetric stretching |

| ~1500 | NH₃⁺ symmetric deformation |

| ~1410 | COO⁻ symmetric stretching |

| Note: The presence of C-F bonds in this compound would introduce additional characteristic bands, typically in the 1000-1400 cm⁻¹ region. |

Mass Spectrometry for Peptide Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, including those that incorporate this compound. When a peptide containing this modified amino acid is analyzed, its mass and fragmentation pattern provide definitive structural information.

The presence of a D-amino acid can make a peptide resistant to degradation by certain enzymes, a property that can be used as a screening method to identify putative D-amino acid-containing peptides (DAACPs). nih.gov Following isolation, tandem mass spectrometry (MS/MS) is used for sequencing. The fragmentation of peptides under collision-induced dissociation (CID) yields a series of product ions (e.g., b-ions and y-ions) that reveal the amino acid sequence. core.ac.uk

Future Directions and Emerging Research Areas

Discovery of Novel Biological Functions of D-Amino Acids

Historically, D-amino acids were considered unnatural and largely irrelevant to mammalian physiology. However, accumulating evidence has revealed their presence and significant functional roles in various biological processes across different organisms. synquestlabs.commdpi.com

In microorganisms, D-amino acids are fundamental components of the peptidoglycan (PG) cell wall, with D-alanine and D-glutamic acid being key constituents. mdpi.com The presence of these D-isomers provides a crucial defense mechanism, making the bacterial cell wall resistant to most proteases that are designed to cleave peptide bonds between L-amino acids. synquestlabs.commdpi.com Some bacteria can also incorporate other D-amino acids, such as D-aspartate or D-serine, into their PG, which can confer resistance to antibiotics like vancomycin. synquestlabs.com Beyond the cell wall, bacteria release extracellular D-amino acids to regulate processes like biofilm formation and spore germination. mdpi.comresearchgate.net

In more complex organisms, including mammals, D-amino acids have been identified as important signaling molecules. mdpi.com Key findings include:

Neurotransmission: D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a vital role in synaptic plasticity, learning, and memory. mdpi.commdpi.com

Endocrine Regulation: D-aspartate is found in neuroendocrine tissues and is involved in hormone secretion. mdpi.com

Immunity and Gut Health: D-amino acids are implicated in regulating innate immunity and maintaining gut barrier function. mdpi.com

The discovery that D-amino acids are not just bacterial metabolites but are actively used in mammalian systems opens up new avenues for research. sciopen.com Future studies will likely uncover more of these novel functions, potentially identifying new therapeutic targets and applications for synthetic D-amino acids like 2,4-Difluoro-D-Phenylalanine.

Table 1: Known Biological Roles of Select D-Amino Acids

| D-Amino Acid | Organism(s) | Biological Function(s) | Citation(s) |

| D-Alanine | Bacteria | Peptidoglycan cell wall component | mdpi.com |

| D-Glutamic Acid | Bacteria | Peptidoglycan cell wall component | mdpi.com |

| D-Serine | Mammals, Bacteria | Neurotransmitter (NMDA receptor co-agonist), Peptidoglycan component | mdpi.commdpi.com |

| D-Aspartate | Mammals, Bacteria | Hormone secretion regulation, Peptidoglycan component | mdpi.commdpi.com |

Advancements in Stereoselective Synthesis of Fluorinated Amino Acids

The synthesis of enantiomerically pure fluorinated amino acids is a significant challenge in organic chemistry, but one that has seen remarkable progress. The ability to selectively introduce fluorine atoms into an amino acid scaffold, while precisely controlling the stereochemistry at the α-carbon, is crucial for developing novel pharmaceuticals and research tools. dntb.gov.ua

Several key strategies have emerged for the stereoselective synthesis of these compounds:

Asymmetric Fluorination of Chiral Precursors: This approach involves the use of a chiral substrate that directs the fluorinating agent to one face of the molecule. For example, electrophilic fluorinating reagents like Selectfluor can be used on chiral enamides or other suitable precursors to install fluorine with high stereoselectivity. nih.gov

Chiral Auxiliary-Based Methods: These methods utilize a chiral auxiliary that is temporarily attached to the amino acid precursor. The auxiliary guides the stereochemical outcome of subsequent reactions, such as alkylation or fluorination, and is then removed. Sulfinyl auxiliaries, for instance, have proven versatile for the asymmetric preparation of various fluorinated amines and amino acids. nih.gov

Catalytic Asymmetric Synthesis: The development of chiral catalysts represents a major advance. For example, palladium-catalyzed α-allylation of α-trifluoromethyl aldimine esters has been explored for producing enantioenriched α-CF₃-α-amino acids. researchgate.net Similarly, copper-mediated catalytic C(sp³)-H direct fluorination allows for the selective installation of fluorine into both aliphatic and aromatic amino acids. nih.gov

Building Block Approach: This strategy involves using small, pre-fluorinated molecules as starting materials, which are then elaborated into the final amino acid product. dntb.gov.ua

These advancements provide chemists with a powerful toolkit to create a wide array of fluorinated amino acids, including those with multiple fluorine substituents, with high enantiomeric purity. researchgate.netnih.gov Such methods are essential for the production of specific isomers like this compound for research and potential therapeutic development.

Exploration of this compound in Advanced Drug Delivery Systems

Advanced drug delivery systems aim to improve the therapeutic efficacy of drugs by controlling their release, increasing their stability, and targeting them to specific sites in the body. While direct research on this compound within such systems is not widely available in public literature, its potential can be inferred from the properties of both D-amino acids and fluorinated amino acids in nanomedicine.

The incorporation of D-amino acids into peptide-based drug carriers or hydrogels offers a significant advantage: enhanced proteolytic stability . nih.gov Most natural proteases are stereospecific for L-amino acids, meaning that peptides containing D-isomers are much more resistant to degradation in the body. nih.gov This can prolong the circulation time and therapeutic effect of a drug.

Fluorination, on the other hand, can impart several beneficial properties:

Increased Lipophilicity: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. researchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. researchgate.net

Modulation of Conformation: Fluorine atoms can influence the conformational preferences of a peptide chain, which can be used to optimize its binding to a target receptor or to promote self-assembly into nanostructures like micelles or nanofibers for drug encapsulation. mdpi.com

Therefore, incorporating this compound into a peptide-based drug delivery system could theoretically offer the combined benefits of enhanced stability (from the D-configuration) and improved pharmacokinetic properties (from the difluoro-phenyl group). researchgate.netnih.gov These properties make it an attractive candidate for designing nanocarriers, such as polymeric nanoparticles or self-assembling peptide systems, for targeted or sustained-release drug delivery. dntb.gov.uanih.gov Future research in this area would involve synthesizing such delivery vehicles and evaluating their stability, drug-loading capacity, and efficacy in vitro and in vivo.

Integration of Artificial Intelligence and Machine Learning in SAR Predictions

The relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is fundamental to drug discovery. Traditionally, SAR studies have been a laborious process of synthesizing and testing numerous compounds. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by enabling rapid and accurate predictions of a compound's properties based on its structure. nih.govnih.gov

For amino acids and peptides, ML models can be trained on large datasets of sequence and activity data to predict various characteristics:

Biological Activity: Algorithms can predict the therapeutic potential of peptides, such as identifying novel antiviral or anticancer peptides from sequence information alone.

Enantioselectivity: ML approaches can be used in enzyme engineering to predict mutations that will enhance the enantioselectivity of an enzyme, which is crucial for producing specific stereoisomers of amino acids. nih.govnih.gov

Protein Localization: New models like ProtGPS can predict where a protein will localize within a cell based on its amino acid sequence, which can help understand its function and role in disease.

ADMET Properties: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify promising molecules early in the discovery pipeline.

Q & A

What are the primary synthetic methodologies for 2,4-Difluoro-D-Phenylalanine, and how do reaction conditions influence enantiomeric purity?

Basic

this compound is synthesized via enzymatic dynamic kinetic resolution (DKR) or asymmetric hydrogenation. Enzymatic routes employ nitrilases or amidases to resolve racemic mixtures, achieving high enantiomeric excess (e.g., >95% ee) under optimized pH (8–9) and temperature (35–40°C) conditions . Chemical synthesis often involves fluorination of protected phenylalanine precursors using fluorinating agents like Selectfluor™. Reaction time, solvent polarity, and catalyst choice (e.g., palladium for hydrogenation) critically impact yield and stereoselectivity .

Which analytical techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

Basic

High-performance liquid chromatography (HPLC) with chiral columns is standard for assessing enantiomeric purity, while nuclear magnetic resonance (NMR) (¹H/¹⁹F) confirms substitution patterns at the 2- and 4-positions . Mass spectrometry (MS) validates molecular weight. Discrepancies in ¹⁹F NMR chemical shifts (e.g., para vs. ortho fluorine environments) are resolved by comparing data with fluorinated phenylalanine analogs or computational simulations (DFT calculations) .

How does the stability of this compound vary under different storage conditions, and what degradation pathways are observed?

Basic

Stability studies indicate that lyophilized this compound remains intact for >12 months at −20°C in inert atmospheres. Aqueous solutions (pH 7.4) show gradual racemization at room temperature (0.5% ee loss/week), accelerated by light or oxidative conditions. Degradation products include defluorinated derivatives and diketopiperazines, identified via LC-MS .

What are the advantages and limitations of enzymatic vs. chemical synthesis routes for producing fluorinated phenylalanine derivatives?

Advanced

Enzymatic synthesis (e.g., nitrilase-mediated DKR) offers superior stereocontrol and avoids harsh reagents, but substrate scope is limited to specific fluorinated precursors . Chemical synthesis (e.g., asymmetric hydrogenation) enables broader structural diversity but requires chiral ligands (e.g., BINAP) and high-pressure H₂, complicating scalability. Contradictory reports on catalytic efficiency (e.g., turnover frequency) highlight the need for substrate-specific optimization .

How can isotopic labeling (e.g., ¹⁸F, ¹³C) of this compound enhance its utility in positron emission tomography (PET) imaging?

Advanced